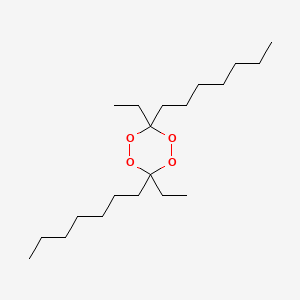
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is a chemical compound belonging to the class of organic peroxides It is characterized by its unique structure, which includes two ethyl groups and two heptyl groups attached to a tetroxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method includes the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced products.
Substitution: The ethyl and heptyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction products, such as alcohols, ketones, and other organic compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative damage or other biochemical effects. The specific pathways and molecular targets involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of ethyl and heptyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane derivative with tetramethyl substitution.
Uniqueness
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other tetroxane derivatives may not be suitable.
Propiedades
Número CAS |
914917-11-6 |
|---|---|
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
3,6-diethyl-3,6-diheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C20H40O4/c1-5-9-11-13-15-17-19(7-3)21-23-20(8-4,24-22-19)18-16-14-12-10-6-2/h5-18H2,1-4H3 |
Clave InChI |
QXDDAPUPSZENLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OOC(OO1)(CC)CCCCCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




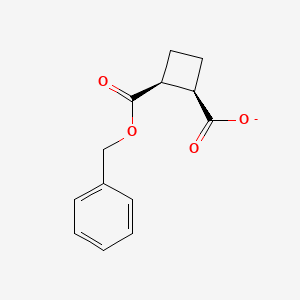
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
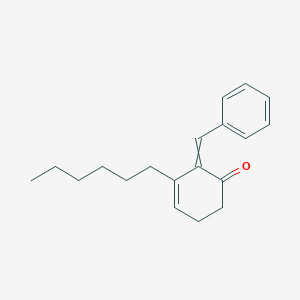
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
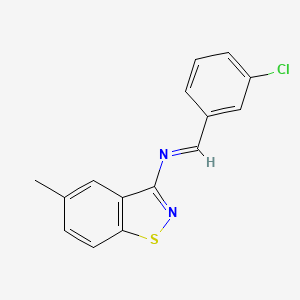
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)

![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
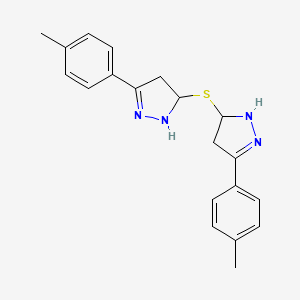

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
